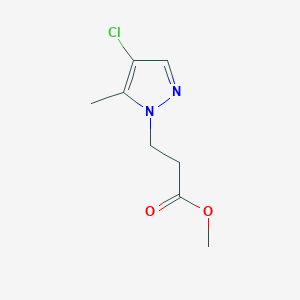

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-chloro-5-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGXDNDUUVBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234810 | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-85-1 | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic effects. Its structure suggests possible activity against various diseases, particularly due to the presence of the pyrazole moiety, which is known for its biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. A study indicated that this compound could inhibit tumor growth in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Agricultural Chemistry

This compound is also explored for its herbicidal properties. The chlorinated pyrazole derivatives have shown effectiveness in controlling weeds while minimizing damage to crops.

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated significant weed suppression without adversely affecting the yield of major crops such as maize and soybean.

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of pyrazole-propanoate esters, where variations in pyrazole substituents and ester groups dictate functional differences. Key structural analogs include:

- Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005641-08-6): Features a nitro group at the 3-position and a methyl group at the 2-position of the propanoate chain, which may enhance electrophilic reactivity compared to the chloro-methyl derivative .

- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9): Replaces chlorine with bromine and introduces a trifluoromethyl group, likely increasing molecular weight and altering hydrophobicity .

Physical and Chemical Properties

- Molecular Weight and Polarity: The chlorine atom in the target compound contributes to a higher molecular weight (calculated ~218.65 g/mol) compared to non-halogenated analogs (e.g., ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate, MW ~182.23 g/mol).

- Hydrolysis Sensitivity : The methyl ester group is more susceptible to enzymatic hydrolysis than ethyl or propyl esters, which could influence metabolic pathways in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Research Findings and Trends

- Substituent Effects : Chlorine and bromine at the 4-position enhance halogen-bonding interactions, improving crystalline stability . Trifluoromethyl groups increase metabolic resistance but may reduce solubility .

- Synthetic Routes : Analogous compounds are synthesized via nucleophilic substitution or cyclocondensation reactions, with ester groups introduced through alkylation of pyrazole alcohols .

- Future Directions : Optimization of substituent patterns (e.g., cyclopropyl or difluoromethyl groups) could balance bioavailability and potency .

Biological Activity

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula: C8H11ClN2O2

- Molecular Weight: 188.64 g/mol

- CAS Number: 1001500-85-1

- Synonyms: Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate

This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors:

- Inhibition of Cyclooxygenases (COX) : Similar pyrazole derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selective inhibition of COX-1 over COX-2, indicating potential as anti-inflammatory agents .

- Meprin Inhibition : Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of meprin α and β, enzymes involved in various pathological processes, including cancer progression and fibrosis. This compound may serve as a lead compound for developing selective meprin inhibitors due to its structural characteristics .

- Antiplatelet Activity : Some studies suggest that pyrazole-based compounds can act as P2Y12 receptor antagonists, which are critical in inhibiting platelet aggregation. This property could position this compound as a candidate for cardiovascular disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position with chlorine | Enhances COX selectivity |

| Methyl group at the 5-position | Potentially increases potency against meprin α |

| Variation in alkyl chains | Modulates inhibitory activity against metalloproteinases |

Research indicates that small modifications can lead to significant changes in potency and selectivity, making SAR studies essential for optimizing therapeutic applications.

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of pyrazole derivatives found that certain compounds exhibited potent COX inhibition with IC50 values significantly lower than traditional NSAIDs. These findings suggest that this compound could be effective in reducing inflammation while minimizing side effects associated with non-selective COX inhibitors .

Case Study 2: Meprin Inhibition

In a recent study focused on the development of selective meprin inhibitors, this compound was identified as a promising candidate due to its structural affinity for the active site of meprin α. The compound demonstrated significant inhibition in vitro, suggesting potential therapeutic applications in diseases involving aberrant meprin activity .

Q & A

Q. How can AI enhance the discovery of novel derivatives with improved pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.